Photodieldrin

描述

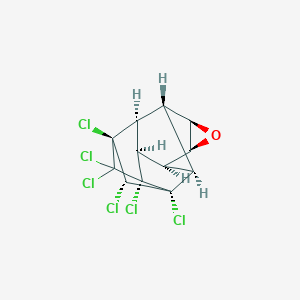

Photodieldrin is a sunlight conversion product of the insecticide dieldrin. It is a chlorinated cyclodiene insecticide known for its persistence in the environment and its potential for bioaccumulation. This compound is formed when dieldrin is exposed to sunlight, undergoing a photochemical transformation. This compound has been studied for its environmental impact, particularly its ability to magnify through food chains and its toxicity to various organisms .

准备方法

Photodieldrin is primarily formed through the photodecomposition of dieldrin. This process involves the exposure of dieldrin to ultraviolet light, resulting in the formation of this compound. The reaction can occur in both vapor-phase and in solution. In the vapor-phase, a special reactor can be used to minimize wall reactions and ensure the transformation occurs in the vapor state . The industrial production of this compound is not common, as it is typically a byproduct of dieldrin degradation rather than a compound synthesized for specific use.

化学反应分析

Photodieldrin undergoes several types of chemical reactions, including:

Photochemical Reactions: Exposure to further ultraviolet light can lead to additional photoproducts, although this compound itself is relatively resistant to further photolysis.

Biodegradation: In the environment, this compound can be metabolized by certain microorganisms, although this process is slow and limited.

Common reagents and conditions for these reactions include ultraviolet light for photochemical transformations and specific enzymes for biodegradation. The major products formed from these reactions are typically more toxic metabolites, such as this compound ketone .

科学研究应用

Photodieldrin has been studied extensively in environmental science due to its persistence and bioaccumulation potential. Research has focused on its impact on aquatic ecosystems, where it can magnify through food chains and affect various organisms, from invertebrates to fish . In addition, this compound has been used as a model compound to study the environmental fate and transformation of chlorinated cyclodiene insecticides . Its presence in soil and water samples has been monitored to assess the long-term impact of dieldrin use in agriculture .

作用机制

The exact mechanism of action of photodieldrin is not fully understood, but it is known to exert its effects primarily through neurotoxicity. Like other chlorinated cyclodiene insecticides, this compound likely disrupts the normal function of the nervous system by interfering with the transmission of nerve impulses. This disruption can lead to convulsions and other neurological symptoms in affected organisms .

相似化合物的比较

Photodieldrin is similar to other photoisomers of chlorinated cyclodiene insecticides, such as photoaldrin and photoheptachlor. These compounds are formed through similar photochemical processes and share many of the same environmental and toxicological properties . this compound is unique in its relatively high resistance to further photolysis and its significant toxicity to aquatic organisms . Other similar compounds include:

Photoaldrin: Formed from aldrin, it is also more toxic than its parent compound.

Photoheptachlor: Formed from heptachlor, it shares similar toxicological properties with this compound.

This compound’s uniqueness lies in its persistence and the significant biological magnification it undergoes in aquatic ecosystems .

属性

IUPAC Name |

3,4,5,6,6,7-hexachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O/c13-8-9(14)3-1-4-5(2(3)7-6(1)19-7)11(9,16)12(17,18)10(4,8)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVDWMTZZYUFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C4C1C5(C(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6C2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Photodieldrin appears as beige crystals or white powder. (NTP, 1992) | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13366-73-9 | |

| Record name | PHOTODIELDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

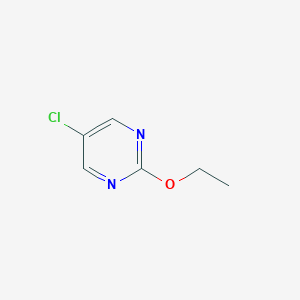

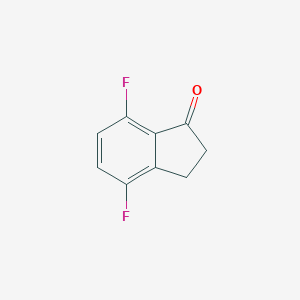

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)